LY2365109 hydrochloride

Description

Properties

IUPAC Name |

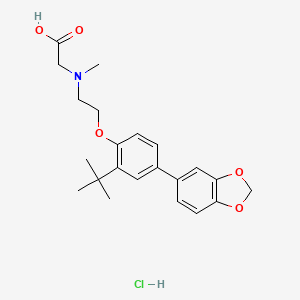

2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO5.ClH/c1-22(2,3)17-11-15(16-6-8-19-20(12-16)28-14-27-19)5-7-18(17)26-10-9-23(4)13-21(24)25;/h5-8,11-12H,9-10,13-14H2,1-4H3,(H,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVOAGQZHDAFRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)C2=CC3=C(C=C2)OCO3)OCCN(C)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LY2365109 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2365109 hydrochloride is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1). Its mechanism of action centers on the modulation of glutamatergic neurotransmission through the enhancement of N-methyl-D-aspartate (NMDA) receptor function. By blocking the reuptake of glycine, an obligatory co-agonist at the NMDA receptor, LY2365109 elevates extracellular glycine concentrations in the central nervous system. This potentiation of NMDA receptor activity has been investigated for its therapeutic potential in central nervous system disorders characterized by hypoglutamatergic function, such as schizophrenia, and has also demonstrated anticonvulsant properties. This guide provides a comprehensive overview of the molecular mechanism, pharmacological effects, and key experimental findings related to this compound.

Core Mechanism of Action: GlyT1 Inhibition

LY2365109 acts as a selective inhibitor of the glycine transporter 1 (GlyT1).[1][2][3] GlyT1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. The inhibition of GlyT1 by LY2365109 leads to an increase in the extracellular concentration of glycine.[1] This elevation of synaptic glycine levels enhances the function of NMDA receptors, where glycine acts as a mandatory co-agonist. The potentiation of NMDA receptor-mediated neurotransmission is the primary mechanism through which LY2365109 exerts its pharmacological effects.

Signaling Pathway of LY2365109 Action

Caption: Signaling pathway of LY2365109 at the glutamatergic synapse.

Quantitative Pharmacological Data

The potency and selectivity of LY2365109 have been characterized in various preclinical studies. The following tables summarize the key quantitative data.

| Parameter | Value | Assay System |

| IC₅₀ (GlyT1) | 15.8 nM | Glycine uptake in cells over-expressing human GlyT1a[4] |

| IC₅₀ (GlyT2) | > 30,000 nM | Glycine uptake in cells over-expressing human GlyT2 |

| Pharmacodynamic Effect | Dose | Species | Measurement | Result |

| Glycine Elevation | 10 mg/kg, p.o. | Rat | Striatal Microdialysate | 2-fold increase (1.52 µM to 3.6 µM)[2] |

| Glycine Elevation | 10 mg/kg, p.o. | Rat | Cerebrospinal Fluid (CSF) | 3-fold increase (10.38 µM to 36 µM)[2] |

| Neurotransmitter Release | Not specified | Rat | Striatal Acetylcholine | Enhanced[3] |

| Neurotransmitter Release | Not specified | Rat | Prefrontal Cortex Dopamine | Enhanced[3] |

Experimental Protocols

In Vitro Glycine Uptake Assay

This assay is fundamental to determining the inhibitory potency (IC₅₀) of LY2365109 on GlyT1 and GlyT2.

Objective: To quantify the inhibition of glycine transporter activity by LY2365109.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express either human GlyT1a or GlyT2.

-

Assay Preparation: Cells are plated in 96-well plates and grown to confluence.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Glycine Uptake: Radiolabeled [³H]glycine is added to the wells, and the uptake is allowed to proceed for a defined period.

-

Termination and Lysis: The uptake is stopped by washing with ice-cold buffer. Cells are then lysed.

-

Quantification: The amount of [³H]glycine taken up by the cells is measured using a scintillation counter.

-

Data Analysis: The concentration of LY2365109 that inhibits 50% of the maximal glycine uptake (IC₅₀) is calculated.

Experimental Workflow for Glycine Uptake Assay

Caption: Workflow for determining the IC₅₀ of LY2365109.

In Vivo Microdialysis

This technique is used to measure neurotransmitter levels in the brains of living animals.

Objective: To determine the effect of LY2365109 on extracellular glycine concentrations in specific brain regions.

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a microdialysis guide cannula is stereotaxically implanted into the target brain region (e.g., striatum or prefrontal cortex).

-

Recovery: Animals are allowed to recover from surgery.

-

Microdialysis: A microdialysis probe is inserted through the guide cannula, and artificial cerebrospinal fluid (aCSF) is perfused at a constant flow rate.

-

Baseline Collection: Dialysate samples are collected at regular intervals to establish a baseline glycine concentration.

-

Drug Administration: this compound is administered (e.g., 10 mg/kg, p.o.).

-

Post-Dose Collection: Dialysate samples continue to be collected.

-

Sample Analysis: Glycine concentrations in the dialysate are quantified using high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).[2]

-

Data Analysis: Post-dose glycine levels are compared to the baseline to determine the fold-increase.

Therapeutic Implications and Adverse Effects

Schizophrenia

The hypoglutamatergic hypothesis of schizophrenia suggests that reduced NMDA receptor function contributes to the symptoms of the disease. By enhancing NMDA receptor activity, GlyT1 inhibitors like LY2365109 have been investigated as a potential therapeutic strategy.[2][5]

Epilepsy

Preclinical studies have demonstrated the anticonvulsant potential of LY2365109. It has been shown to increase the seizure threshold in mice.[1][2] Furthermore, in a mouse model of temporal lobe epilepsy, systemic administration of LY2365109 robustly suppressed chronic seizures.[2][6] This suggests that GlyT1 is a potential target for the treatment of epilepsy.[6]

Adverse Effects

At higher doses, LY2365109 can cause significant locomotor and respiratory impairments.[3][5] These adverse effects are thought to result from high levels of GlyT1 inhibition in caudal brain regions, such as the cerebellum and brainstem. The resulting sustained elevation of extracellular glycine may lead to the activation of strychnine-sensitive glycine A receptors, which are inhibitory to motor activity and critical brainstem functions like respiration.[5]

Logical Relationship of High-Dose Adverse Effects

Caption: Postulated mechanism for the adverse effects of high-dose LY2365109.

Clinical Development Status

Conclusion

This compound is a well-characterized, potent, and selective GlyT1 inhibitor. Its mechanism of action, centered on elevating synaptic glycine to potentiate NMDA receptor function, provides a strong rationale for its investigation in CNS disorders associated with glutamatergic dysfunction. While preclinical data have demonstrated its potential efficacy, particularly as an anticonvulsant, the dose-limiting adverse effects related to its action in caudal brain regions highlight the therapeutic window challenges. Further research and clinical development would be necessary to fully establish its therapeutic utility.

References

- 1. LY-2365109 - Wikipedia [en.wikipedia.org]

- 2. LY2365109 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. LY 2365109 hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycine transporter 1 is a target for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to LY2365109 Hydrochloride: A Potent and Selective GlyT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2365109 hydrochloride is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2][3] By blocking the reuptake of glycine from the synaptic cleft, this compound elevates extracellular glycine concentrations, thereby potentiating N-methyl-D-aspartate (NMDA) receptor function.[4][5] This mechanism of action has positioned this compound as a valuable research tool and a potential therapeutic agent for central nervous system (CNS) disorders associated with hypoglutamatergic function, such as schizophrenia and epilepsy.[1][4] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacology, and key experimental protocols associated with this compound.

Chemical and Physical Properties

LY2365109 is chemically identified as N-[2-[4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)phenoxy]ethyl]-N-methylglycine hydrochloride.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₂₈ClNO₅ | [3] |

| Molecular Weight | 421.91 g/mol | [3] |

| CAS Number | 1779796-27-8 | [3] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥98% (HPLC) | [2] |

| Solubility | Soluble in DMSO (≥31 mg/mL) and ethanol. Insoluble in water (< 0.1 mg/mL). | [3] |

| Storage | 4°C, sealed storage, away from moisture. For long-term storage in solvent, -80°C is recommended. | [3] |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by selectively inhibiting the glycine transporter 1 (GlyT1).[1][2][3] GlyT1 is a sodium- and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons.[5] Glycine is an essential co-agonist at the NMDA receptor; its binding to the GluN1 subunit is necessary for glutamate-mediated receptor activation.[4][5]

By inhibiting GlyT1, this compound increases the synaptic concentration of glycine, leading to enhanced occupancy of the glycine binding site on the NMDA receptor.[4][5] This potentiation of NMDA receptor activity is the primary mechanism underlying the therapeutic potential of this compound in disorders characterized by NMDA receptor hypofunction.

Pharmacological Data

In Vitro Potency and Selectivity

This compound is a potent inhibitor of human GlyT1a (hGlyT1a) and exhibits high selectivity over the glycine transporter 2 (GlyT2).

| Target | IC₅₀ (nM) | Reference(s) |

| hGlyT1a | 15.8 | [1][2][3] |

| GlyT2 | > 30,000 | [2] |

In Vivo Pharmacodynamics

Oral administration of this compound in Sprague-Dawley rats leads to a dose-dependent increase in glycine levels in the cerebrospinal fluid (CSF).

| Dose (mg/kg, p.o.) | Effect on CSF Glycine | Reference(s) |

| 0.3 - 30 | Dose-dependent elevations | [3] |

| Specific dose-response data points were not fully available in the searched literature. |

Experimental Protocols

[³H]-Glycine Uptake Assay for IC₅₀ Determination

This protocol describes a representative method for determining the IC₅₀ of this compound for GlyT1.

Materials:

-

CHO-K1 cells stably overexpressing hGlyT1a

-

Cell culture medium and supplements

-

384-well cell culture plates

-

Uptake Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

-

[³H]-glycine

-

This compound

-

Non-specific uptake inhibitor (e.g., a high concentration of a known GlyT1 inhibitor)

-

Cell lysis buffer (e.g., 0.1 N NaOH)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Cell Culture: Maintain CHO-K1/hGlyT1a cells in appropriate culture conditions.

-

Seeding: Seed the cells into a 384-well plate at a suitable density and allow them to adhere overnight.

-

Washing: On the day of the assay, gently wash the cells twice with uptake buffer.

-

Compound Addition: Add uptake buffer containing various concentrations of this compound to the wells. Include control wells with vehicle and a non-specific inhibitor.

-

Pre-incubation: Pre-incubate the plate at room temperature for 10-20 minutes.

-

Uptake Initiation: Initiate glycine uptake by adding [³H]-glycine to each well.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 10-20 minutes).

-

Uptake Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold uptake buffer.

-

Cell Lysis: Lyse the cells by adding lysis buffer to each well.

-

Scintillation Counting: Transfer the cell lysates to a scintillation plate, add scintillation fluid, and measure the radioactivity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control and determine the IC₅₀ value using appropriate software.

In Vivo Microdialysis for CSF Glycine Measurement

This protocol provides a general framework for measuring changes in CSF glycine levels in rats following oral administration of this compound.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Stereotaxic apparatus

-

Microdialysis guide cannula and probe

-

Artificial cerebrospinal fluid (aCSF)

-

Syringe pump

-

Fraction collector

-

This compound

-

HPLC system with fluorescence or mass spectrometry detection

Procedure:

-

Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum). Secure the cannula with dental cement and allow the animal to recover.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) and allow the system to equilibrate for at least one hour.

-

Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of extracellular glycine.

-

Drug Administration: Administer this compound orally at the desired dose.

-

Post-Dose Collection: Continue to collect dialysate samples at regular intervals for several hours post-administration.

-

Sample Analysis: Analyze the concentration of glycine in the dialysate samples using a suitable analytical method, such as HPLC with pre-column derivatization and fluorescence detection or LC-MS/MS.

-

Data Analysis: Express the post-dose glycine concentrations as a percentage of the baseline and plot the time course of the drug's effect.

Therapeutic Potential and Future Directions

The ability of this compound to enhance NMDA receptor function through the inhibition of GlyT1 underscores its potential as a therapeutic agent for CNS disorders. Research has primarily focused on its application in schizophrenia, where NMDA receptor hypofunction is a key component of the pathophysiology, and in epilepsy, where it has been shown to increase seizure thresholds.[1][6] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic efficacy and safety profile of this compound and other GlyT1 inhibitors. The development of biomarkers to assess target engagement and patient stratification will be crucial for the successful clinical translation of this promising therapeutic strategy.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Glycine Transporter-1 Inhibition Promotes Striatal Axon Sprouting via NMDA Receptors in Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to LY2365109 Hydrochloride: A Potent and Selective GlyT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY2365109 hydrochloride is a potent and highly selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2] By blocking the reuptake of glycine in the central nervous system (CNS), LY2365109 elevates extracellular glycine levels, thereby enhancing N-methyl-D-aspartate (NMDA) receptor function. This mechanism of action has positioned LY2365109 and other GlyT1 inhibitors as promising therapeutic candidates for neurological and psychiatric disorders associated with NMDA receptor hypofunction, such as schizophrenia. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its biochemical and in vivo activity, along with detailed experimental protocols and visualizations of key pathways and workflows.

Chemical and Physical Properties

This compound is a synthetic, small-molecule inhibitor of GlyT1. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | N-[2-[4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)phenoxy]ethyl]-N-methylglycine hydrochloride |

| Molecular Formula | C₂₂H₂₇NO₅·HCl |

| Molecular Weight | 421.91 g/mol |

| CAS Number | 1779796-27-8 |

| Appearance | White to off-white solid |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble in DMSO (≥31 mg/mL) and water (<0.1 mg/mL) |

Mechanism of Action

This compound exerts its pharmacological effects by selectively inhibiting the glycine transporter 1 (GlyT1). GlyT1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft into neurons and glial cells. Glycine is an essential co-agonist at the NMDA receptor, meaning that both glycine and glutamate (B1630785) must bind to the receptor for its activation.

By blocking GlyT1, LY2365109 increases the concentration of glycine in the synapse, leading to enhanced activation of NMDA receptors. This potentiation of NMDA receptor-mediated neurotransmission is the primary mechanism underlying the potential therapeutic effects of LY2365109 in disorders characterized by glutamatergic hypofunction.

References

The Discovery and Synthesis of LY2365109 Hydrochloride: A GlyT1 Inhibitor for Neurological Disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LY2365109 hydrochloride is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1), a key protein involved in regulating glycine levels in the synaptic cleft. By blocking the reuptake of glycine, LY2365109 elevates extracellular glycine concentrations, thereby enhancing N-methyl-D-aspartate (NMDA) receptor function. This mechanism of action has positioned LY2365109 as a promising therapeutic candidate for neurological and psychiatric disorders characterized by hypoglutamatergic function, such as schizophrenia. Furthermore, its ability to increase seizure thresholds has highlighted its potential as a novel antiepileptic agent. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of this compound, presenting key data in a structured format and detailing experimental methodologies.

Introduction

The glycine transporter 1 (GlyT1) plays a crucial role in maintaining the delicate balance of glycine, an essential co-agonist at the NMDA receptor, within the central nervous system (CNS).[1] Inhibition of GlyT1 represents a compelling therapeutic strategy to potentiate NMDA receptor activity, which is often dysregulated in conditions like schizophrenia.[2] LY2365109, developed by Eli Lilly and Company, emerged from a research program focused on identifying potent and selective GlyT1 inhibitors.[3] This document details the scientific journey of this compound, from its discovery through chemical synthesis to its preclinical characterization.

Discovery and Pharmacological Profile

This compound was identified through a systematic drug discovery process that involved the synthesis and evaluation of a series of novel compounds for their ability to inhibit GlyT1. The structure-activity relationship (SAR) studies were pivotal in optimizing the potency and selectivity of the lead compounds.

In Vitro Activity

This compound is a highly potent inhibitor of human GlyT1a (hGlyT1a) expressed in CHO cells, with a reported IC50 of 15.8 nM for glycine uptake.[3][4] Importantly, it exhibits excellent selectivity over the glycine transporter 2 (GlyT2), with an IC50 greater than 30,000 nM.[4][5] This selectivity is critical for minimizing off-target effects.

| Parameter | Value | Assay Details | Reference |

| IC50 (hGlyT1a) | 15.8 nM | Glycine uptake in cells over-expressing hGlyT1a | [3][4] |

| IC50 (GlyT2) | > 30,000 nM | Not specified | [4][5] |

In Vivo Pharmacology

Preclinical studies in animal models have demonstrated the ability of LY2365109 to modulate glycine levels in the brain and exert pharmacological effects consistent with its mechanism of action.

Oral administration of this compound to male Sprague-Dawley rats resulted in a dose-dependent increase in cerebrospinal fluid (CSF) glycine levels.[3] This provides direct evidence of target engagement in the CNS.

| Dose (p.o.) | Effect on CSF Glycine | Time Point | Animal Model | Reference |

| 0.3 - 30 mg/kg | Dose-dependent elevation | 1 hour post-dosing | Male Sprague-Dawley rats | [3] |

Furthermore, studies in mice have shown that LY2365109 can increase seizure thresholds, suggesting its potential as an anticonvulsant.[6][7] Systemic administration of the compound robustly suppressed chronic seizures in a mouse model of temporal lobe epilepsy.[1][6]

Synthesis of this compound

The chemical synthesis of LY2365109, N-[2-[4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)phenoxy]ethyl]-N-methylglycine hydrochloride, is a multi-step process. The following is a representative synthetic route based on analogous chemical transformations.

General Synthetic Scheme

The synthesis commences with the coupling of a substituted phenol (B47542) with a protected amino alcohol, followed by functional group manipulations to introduce the glycine moiety, and finally, salt formation.

Detailed Experimental Protocol (Hypothetical based on related syntheses)

Step 1: Synthesis of 2-(4-(benzo[d][2][3]dioxol-5-yl)-2-(tert-butyl)phenoxy)ethan-1-ol

To a solution of 4-(benzo[d][2][3]dioxol-5-yl)-2-(tert-butyl)phenol in a suitable solvent such as dimethylformamide (DMF), is added a base, for instance, potassium carbonate, followed by the addition of 2-bromoethanol. The reaction mixture is heated to facilitate the etherification reaction. After completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the desired alcohol.

Step 2: Synthesis of 2-(4-(benzo[d][2][3]dioxol-5-yl)-2-(tert-butyl)phenoxy)ethyl methanesulfonate

The alcohol from the previous step is dissolved in a solvent such as dichloromethane. A base, for example, triethylamine, is added, and the solution is cooled. Methanesulfonyl chloride is then added dropwise, and the reaction is stirred until completion. The reaction mixture is washed with aqueous solutions to remove impurities, and the organic layer is dried and concentrated to afford the mesylate intermediate.

Step 3: Synthesis of N-(2-(4-(benzo[d][2][3]dioxol-5-yl)-2-(tert-butyl)phenoxy)ethyl)-N-methylamine

The mesylate is dissolved in a suitable solvent, and an excess of methylamine (B109427) is added. The reaction is stirred at room temperature or with gentle heating to facilitate the nucleophilic substitution. After the reaction is complete, the solvent is removed, and the residue is worked up to isolate the secondary amine.

Step 4: Synthesis of ethyl 2-((2-(4-(benzo[d][2][3]dioxol-5-yl)-2-(tert-butyl)phenoxy)ethyl)(methyl)amino)acetate

The secondary amine is reacted with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate in a solvent such as acetonitrile. The reaction mixture is heated to drive the alkylation to completion. The product, an ethyl ester, is isolated through extraction and purification.

Step 5: Synthesis of N-[2-[4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)phenoxy]ethyl]-N-methylglycine

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water. After the reaction is complete, the mixture is acidified to precipitate the product, which is then filtered, washed, and dried.

Step 6: Synthesis of this compound

The final free base is dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of hydrochloric acid in the same or a compatible solvent is added. The resulting precipitate of this compound is collected by filtration, washed with the solvent, and dried under vacuum.

Visualizations

Signaling Pathway of GlyT1 Inhibition

References

- 1. Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GlyT-1 Inhibitors: From Hits to Clinical Candidates [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]

- 5. Synthesis and Biological Evaluation of Some [1,2,4]Triazolo[4,3-a]quinoxaline Derivatives as Novel Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Chemical Landscape of LY2365109 Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical and pharmacological properties of LY2365109 hydrochloride, a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating glycinergic neurotransmission.

Core Chemical Properties

This compound is a synthetic molecule belonging to the class of amino acid derivatives.[1] Its fundamental chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₇NO₅·HCl | [2][3] |

| Molecular Weight | 421.91 g/mol | [1][2] |

| CAS Number | 1779796-27-8 | [1][2] |

| Appearance | Solid | [1] |

| Purity | ≥98% | [2][4] |

| Chemical Name | N-[2-[4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)phenoxy]ethyl]-N-methylglycine hydrochloride | [3][4] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in in vitro and in vivo experimental settings.

| Solvent | Maximum Concentration | Source |

| DMSO | 100 mM (42.19 mg/mL) | [2][4] |

| Ethanol | 50 mM (21.1 mg/mL) | [2][4] |

Pharmacological Activity

This compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2][5] GlyT1 is a key protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration.[5]

Mechanism of Action

The primary mechanism of action of this compound involves the inhibition of GlyT1. By blocking this transporter, the compound increases the concentration of glycine in the synaptic cleft.[5] Glycine is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission.[2][5] Enhanced activation of NMDA receptors is believed to be a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[2]

In Vitro Potency

This compound demonstrates high potency for the human GlyT1a transporter.

| Target | IC₅₀ | Source |

| hGlyT1a | 15.8 nM | [1][5] |

| GlyT2 | > 30,000 nM | [2][4] |

The high selectivity for GlyT1 over GlyT2 is a key feature of this compound.

Experimental Protocols

The following provides a generalized methodology for determining the in vitro potency of a GlyT1 inhibitor like this compound.

IC₅₀ Determination via Glycine Uptake Assay

This protocol outlines the key steps to measure the concentration of an inhibitor required to reduce the rate of a GlyT1-mediated glycine uptake by 50%.

Methodology:

-

Cell Culture: Utilize a stable cell line overexpressing the human GlyT1a transporter (e.g., HEK293 or CHO cells).

-

Compound Preparation: Prepare a series of dilutions of this compound in an appropriate assay buffer.

-

Pre-incubation: Add the different concentrations of the inhibitor to the cultured cells and incubate for a defined period.

-

Initiation of Uptake: Initiate the glycine uptake by adding a solution containing a known concentration of radiolabeled glycine (e.g., [³H]glycine).

-

Termination of Uptake: After a specific incubation time, rapidly terminate the uptake by washing the cells with ice-cold buffer to remove extracellular radiolabeled glycine.

-

Cell Lysis: Lyse the cells to release the intracellular contents.

-

Scintillation Counting: Measure the amount of radioactivity in the cell lysate using a scintillation counter to quantify the amount of glycine taken up by the cells.

-

Data Analysis: Plot the percentage of inhibition of glycine uptake against the logarithm of the inhibitor concentration. The IC₅₀ value is the concentration of the inhibitor that produces 50% inhibition of glycine uptake.

Conclusion

This compound is a valuable research tool for investigating the role of the glycine transporter 1 in various physiological and pathological processes. Its high potency and selectivity make it an ideal pharmacological probe for studying the consequences of enhanced glycinergic signaling and NMDA receptor function. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of this and similar compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. superchemistryclasses.com [superchemistryclasses.com]

- 5. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to LY2365109 Hydrochloride (CAS: 1779796-27-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2365109 hydrochloride is a potent and highly selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2][3][4][5][6] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and pharmacological effects. Detailed experimental protocols for key in vitro and in vivo assays are presented to facilitate further research and development. All quantitative data are summarized in structured tables, and signaling pathways and experimental workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is the hydrochloride salt of N-[2-[4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)phenoxy]ethyl]-N-methylglycine.[4] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1779796-27-8 | [1][3][7] |

| Molecular Formula | C₂₂H₂₇NO₅・HCl | [1][3][7] |

| Molecular Weight | 421.91 g/mol | [1][2][3] |

| Purity | ≥98% (HPLC) | [1][2][3] |

| Appearance | Solid | [8] |

| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol.[3] | [3] |

| Storage | Desiccate at room temperature. | [1][2][3] |

Mechanism of Action

LY2365109 acts as a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2][3][4][5][6] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration.[9] By inhibiting GlyT1, LY2365109 increases the synaptic levels of glycine.[1][2][3][4] This enhancement of glycinergic neurotransmission is believed to be the primary mechanism underlying its pharmacological effects. The selectivity of LY2365109 for GlyT1 over the glycine transporter 2 (GlyT2) is a key feature of its pharmacological profile.[1][2][3][4]

Signaling Pathway of GlyT1 Inhibition

Caption: Inhibition of GlyT1 by LY2365109 increases synaptic glycine levels.

Pharmacological Data

The inhibitory activity and in vivo effects of this compound have been characterized in various studies.

| Parameter | Value | Species | Assay System | Reference |

| IC₅₀ (GlyT1) | 15.8 nM | Human | Cells over-expressing hGlyT1a | [1][2][3][4][5][6][10][11] |

| IC₅₀ (GlyT2) | > 30,000 nM | Human | Cells over-expressing hGlyT2 | [1][2][3][4][6] |

| In Vivo Effect | Dose-dependent elevation of CSF glycine.[10] | Rat | Oral administration (0.3-30 mg/kg) | [10] |

| In Vivo Effect | Increased seizure thresholds.[9] | Mouse | Maximal Electroshock Seizure (MES) model | [9] |

| In Vivo Effect | Enhanced acetylcholine (B1216132) and dopamine (B1211576) release in the striatum and prefrontal cortex.[1][2][3][4] | Rat | In vivo microdialysis | [1][2][3][4] |

Experimental Protocols

In Vitro Glycine Uptake Assay for IC₅₀ Determination

This protocol describes a method to determine the IC₅₀ of LY2365109 for GlyT1 using a radiolabeled glycine uptake assay.[8]

Objective: To quantify the inhibitory potency of LY2365109 on GlyT1.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing human GlyT1a (CHO-hGlyT1a).[9]

-

Complete F-12 medium.

-

Uptake buffer: 10 mM HEPES-Tris (pH 7.4), 150 mM NaCl, 1 mM CaCl₂, 2.5 mM KCl, 2.5 mM MgSO₄, 10 mM D-glucose.[8]

-

[³H]-Glycine.

-

This compound.

-

Non-radioactive glycine.

-

96-well cell culture plates.

-

Scintillation counter.

Procedure:

-

Cell Culture: Plate CHO-hGlyT1a cells at a density of 40,000 cells/well in a 96-well plate and culture for 24 hours.[8]

-

Compound Preparation: Prepare a serial dilution of this compound in uptake buffer.

-

Assay: a. Aspirate the culture medium and wash the cells twice with uptake buffer.[8] b. Add the different concentrations of LY2365109 to the wells. For control wells, add buffer only (total uptake) or a high concentration of non-radioactive glycine (10 mM) for non-specific uptake.[8] c. Incubate for 20 minutes at 22°C.[8] d. Add [³H]-Glycine to all wells to a final concentration of 10 nM. e. Incubate for 15 minutes at 22°C. f. Terminate the uptake by aspirating the solution and rapidly washing the cells three times with ice-cold uptake buffer. g. Lyse the cells with a suitable lysis buffer. h. Transfer the lysate to scintillation vials and measure the radioactivity using a scintillation counter.

-

Data Analysis: a. Calculate specific uptake by subtracting non-specific uptake from total uptake. b. Plot the percentage of inhibition of specific [³H]-Glycine uptake against the logarithm of LY2365109 concentration. c. Determine the IC₅₀ value by non-linear regression analysis.

Experimental Workflow: In Vitro Glycine Uptake Assay

Caption: Workflow for determining the IC₅₀ of LY2365109.

In Vivo Maximal Electroshock Seizure (MES) Model in Mice

This protocol describes the induction of seizures in mice to evaluate the anticonvulsant properties of LY2365109.[2][10]

Objective: To assess the ability of LY2365109 to protect against generalized tonic-clonic seizures.

Materials:

-

Male CF-1 mice.[10]

-

Electroconvulsive shock apparatus.

-

Corneal electrodes.

-

0.5% Tetracaine hydrochloride solution (topical anesthetic).[7]

-

0.9% Saline solution.[7]

-

This compound.

-

Vehicle control.

Procedure:

-

Animal Preparation: Acclimatize mice to the laboratory conditions.

-

Drug Administration: Administer this compound or vehicle control orally (p.o.) at desired doses.

-

MES Test: a. At the time of peak effect of the drug, restrain the mouse. b. Apply a drop of topical anesthetic to the corneas, followed by a drop of saline.[7] c. Place the corneal electrodes on the eyes. d. Deliver an alternating current electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[7][10]

-

Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure.

-

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this phase of the seizure.[10]

-

Data Analysis: a. Calculate the percentage of animals protected in the drug-treated groups compared to the vehicle-treated control group. b. The ED₅₀ (median effective dose) can be calculated using probit analysis.[10]

In Vivo Microdialysis in Rats

This protocol provides a general framework for conducting in vivo microdialysis to measure neurotransmitter levels in the rat brain following administration of LY2365109.[12][13][14]

Objective: To measure extracellular levels of glycine, acetylcholine, and dopamine in specific brain regions.

Materials:

-

Male Sprague-Dawley rats.[10]

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Guide cannulae.

-

Microsyringe pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound.

-

Analytical system (e.g., HPLC with electrochemical detection).

Procedure:

-

Surgical Implantation of Guide Cannula: a. Anesthetize the rat and place it in a stereotaxic frame. b. Implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex or striatum).[14] c. Allow the animal to recover for several days.

-

Microdialysis Experiment: a. Gently insert the microdialysis probe through the guide cannula. b. Connect the probe to the microsyringe pump and fraction collector. c. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). d. Collect baseline dialysate samples. e. Administer this compound or vehicle. f. Continue collecting dialysate samples at regular intervals.

-

Sample Analysis: a. Analyze the dialysate samples for concentrations of glycine, acetylcholine, and dopamine using a suitable analytical method like HPLC-ECD.

-

Data Analysis: a. Express the neurotransmitter concentrations as a percentage of the baseline levels. b. Compare the changes in neurotransmitter levels between the drug-treated and vehicle-treated groups.

Logical Relationship: From Mechanism to In Vivo Effect

Caption: The pharmacological cascade of LY2365109.

Conclusion

This compound is a valuable research tool for investigating the role of the glycine transporter 1 in various physiological and pathological processes. Its high potency and selectivity make it a suitable candidate for preclinical studies in the field of neuroscience and drug development. The detailed protocols provided in this guide are intended to facilitate the design and execution of experiments aimed at further elucidating the therapeutic potential of GlyT1 inhibitors.

Disclaimer: This document is for informational purposes only and is intended for use by qualified researchers. This compound is for research use only and not for human or veterinary use. All experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

References

- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 2. meliordiscovery.com [meliordiscovery.com]

- 3. benchchem.com [benchchem.com]

- 4. LY 2365109 hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]

- 5. adooq.com [adooq.com]

- 6. LY 2365109 hydrochloride (3397) by Tocris, Part of Bio-Techne [bio-techne.com]

- 7. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

In-Depth Technical Guide: LY2365109 Hydrochloride

This technical guide provides a comprehensive overview of LY2365109 hydrochloride, a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1). This document is intended for researchers, scientists, and drug development professionals interested in the neuropharmacology and therapeutic potential of this compound.

Core Compound Properties

This compound is a well-characterized molecule with specific physicochemical properties crucial for its application in research and development.

| Property | Value | Citation(s) |

| Molecular Weight | 421.91 g/mol | [1] |

| Chemical Formula | C₂₂H₂₇NO₅・HCl | [1] |

| CAS Number | 1779796-27-8 | [1] |

| Purity | ≥98% (HPLC) | |

| Appearance | White to off-white solid | [2] |

Biological Activity and Mechanism of Action

LY2365109 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[3] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration.[4] By inhibiting GlyT1, LY2365109 increases the concentration of glycine in the synapse.[3] This elevation of extracellular glycine enhances the activity of N-methyl-D-aspartate (NMDA) receptors, as glycine acts as a mandatory co-agonist at these receptors.[4] The potentiation of NMDA receptor signaling is a key aspect of the pharmacological effects of LY2365109.[5][6]

The selectivity of LY2365109 for GlyT1 over the glycine transporter 2 (GlyT2) is a critical feature, minimizing off-target effects related to inhibitory glycinergic neurotransmission.[1]

Signaling Pathway

The mechanism of action of this compound primarily involves the modulation of glutamatergic neurotransmission through the inhibition of GlyT1. The following diagram illustrates this signaling pathway.

Quantitative Biological Data

The inhibitory potency and selectivity of this compound have been quantified in various assays.

| Parameter | Target | Value | Species/Cell Line | Citation(s) |

| IC₅₀ | hGlyT1a | 15.8 nM | Cells over-expressing hGlyT1a | [2][7] |

| IC₅₀ | GlyT2 | > 30,000 nM | Not specified | [1] |

Experimental Protocols

In Vitro Glycine Uptake Assay (General Protocol)

While a specific detailed protocol for LY2365109 is not publicly available, a general procedure for assessing GlyT1 inhibitor activity is as follows:

-

Cell Culture : Human embryonic kidney (HEK293) cells stably transfected with the human GlyT1a transporter are cultured under standard conditions.

-

Assay Preparation : Cells are harvested and seeded into 96-well plates. After reaching a suitable confluency, the culture medium is removed, and the cells are washed with a buffer solution.

-

Inhibitor Incubation : Cells are pre-incubated with varying concentrations of this compound for a specified period.

-

Glycine Uptake : A solution containing a known concentration of radiolabeled glycine (e.g., [³H]glycine) is added to each well, and the plate is incubated to allow for glycine uptake.

-

Termination and Lysis : The uptake process is terminated by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

-

Quantification : The amount of radiolabeled glycine taken up by the cells is quantified using a scintillation counter.

-

Data Analysis : The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of glycine uptake, is calculated by fitting the data to a dose-response curve.

In Vivo Microdialysis in Rats

This protocol is based on studies investigating the effect of LY2365109 on neurotransmitter levels in the brain.[5][6]

-

Animal Model : Male Sprague-Dawley rats are used.[2]

-

Surgical Implantation : Microdialysis probes are stereotaxically implanted into specific brain regions of interest, such as the prefrontal cortex and cerebellum.

-

Acclimation : Animals are allowed to recover from surgery for a defined period.

-

Drug Administration : this compound is administered, typically orally (p.o.), at various doses (e.g., 0.3-30 mg/kg).[2]

-

Microdialysis Sampling : Artificial cerebrospinal fluid (aCSF) is perfused through the microdialysis probe at a constant flow rate. Dialysate samples are collected at regular intervals before and after drug administration.

-

Neurochemical Analysis : The concentration of glycine and other neurotransmitters in the dialysate samples is determined using analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).[6]

-

Data Analysis : Changes in neurotransmitter levels from baseline are calculated and compared across different dose groups.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating a GlyT1 inhibitor like this compound.

Solubility and Formulation

Proper dissolution of this compound is critical for experimental success.

| Solvent | Maximum Concentration | Citation(s) |

| DMSO | 100 mM | [1] |

| Ethanol | 50 mM | [1] |

For in vivo studies, various formulations can be prepared. For example, a solution for oral administration can be made using a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] It is recommended to prepare fresh solutions for in vivo experiments on the day of use.[2]

Therapeutic Potential

LY2365109 has been investigated for its potential therapeutic applications in central nervous system disorders associated with hypoglutamatergic function.[5] Its ability to increase seizure thresholds in mice suggests its potential as an anticonvulsant.[3][6] The primary rationale for developing GlyT1 inhibitors has been for the treatment of schizophrenia.[4][5]

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. LY-2365109 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LY2365109 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. adooq.com [adooq.com]

LY2365109 Hydrochloride: A Technical Guide to Target Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2365109 hydrochloride is a potent and highly selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2][3][4] GlyT1 is a key protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, LY2365109 increases the extracellular concentration of glycine, which in turn acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, thereby potentiating NMDA receptor-mediated neurotransmission. This mechanism of action has generated significant interest in its potential therapeutic applications for central nervous system disorders associated with hypoglutamatergic function, such as schizophrenia.[1] This technical guide provides an in-depth overview of the target selectivity of this compound, including quantitative binding data, detailed experimental methodologies, and an exploration of its signaling pathway.

Core Target Selectivity and Potency

This compound demonstrates exceptional selectivity for the human glycine transporter 1 (hGlyT1) over the glycine transporter 2 (GlyT2). This selectivity is crucial as GlyT2 is primarily involved in inhibitory glycinergic neurotransmission in the brainstem and spinal cord, and its inhibition could lead to undesirable side effects.

Quantitative Affinity Data

The inhibitory potency of LY2365109 is most commonly characterized by its half-maximal inhibitory concentration (IC50) value, determined through in vitro glycine uptake assays.

| Target | IC50 (nM) | Assay Type | Cell Line | Notes |

| Human GlyT1a | 15.8 | [³H]Glycine Uptake Assay | Cells over-expressing hGlyT1a | Demonstrates high-affinity binding to the primary target. |

| Human GlyT2 | > 30,000 | [³H]Glycine Uptake Assay | Cells over-expressing hGlyT2 | Highlights the significant selectivity for GlyT1 over GlyT2. |

Signaling Pathway and Mechanism of Action

The primary mechanism of action of LY2365109 is the potentiation of NMDA receptor activity through the elevation of synaptic glycine levels.

Signaling Pathway Diagram

References

- 1. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]

Glycine Transporter 1 Inhibition by LY2365109: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of LY2365109, a potent and selective inhibitor of the Glycine (B1666218) Transporter 1 (GlyT1). The primary mechanism of action of LY2365109 is the elevation of extracellular glycine levels in the central nervous system, leading to the potentiation of N-methyl-D-aspartate (NMDA) receptor function. This guide summarizes the available preclinical data on the selectivity, and pharmacodynamic effects of LY2365109. Detailed experimental protocols for key assays and schematic diagrams of the underlying signaling pathways and experimental workflows are provided to support further research and development in this area.

Introduction

The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, plays a critical role in synaptic plasticity, learning, and memory.[1] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of several central nervous system (CNS) disorders, most notably schizophrenia.[2] Glycine acts as an obligatory co-agonist at the NMDA receptor, and its concentration in the synaptic cleft is tightly regulated by the Glycine Transporter 1 (GlyT1).[1] Inhibition of GlyT1 presents a promising therapeutic strategy to enhance NMDA receptor function by increasing the availability of synaptic glycine.[2]

LY2365109 is a selective inhibitor of GlyT1 that has been investigated for its potential therapeutic effects in CNS disorders. This document details the preclinical pharmacological profile of LY2365109, including its in vitro selectivity and in vivo effects on neurotransmitter levels and neuronal activity.

Quantitative Data

The following tables summarize the available quantitative data for LY2365109.

Table 1: In Vitro Selectivity of LY2365109

| Target | IC50 (nM) | Species | Assay Type | Reference |

| GlyT1 | 15.8 | Not Specified | Not Specified | [1] |

| GlyT2 | > 30,000 | Not Specified | Not Specified | [1] |

Note: A comprehensive selectivity panel for LY2365109 against a broader range of receptors and transporters is not publicly available in the reviewed literature. The high IC50 value for GlyT2 demonstrates significant selectivity for GlyT1 over GlyT2.

Signaling Pathways and Experimental Workflows

GlyT1 Inhibition and NMDA Receptor Potentiation

The primary mechanism of action of LY2365109 involves the modulation of glutamatergic neurotransmission through the potentiation of NMDA receptor activity. By inhibiting GlyT1, LY2365109 increases the concentration of glycine in the synaptic cleft. This elevated glycine concentration enhances the co-agonist binding to the GluN1 subunit of the NMDA receptor, thereby increasing the probability of receptor activation upon glutamate (B1630785) binding.

Experimental Workflow: In Vivo Microdialysis

In vivo microdialysis is a key technique used to measure changes in extracellular neurotransmitter levels following drug administration.[3] The workflow involves the stereotaxic implantation of a microdialysis probe into a specific brain region of an anesthetized animal. After a recovery period, artificial cerebrospinal fluid (aCSF) is perfused through the probe, and dialysate samples are collected for analysis.

Experimental Protocols

In Vitro Glycine Uptake Assay

This protocol is adapted from methodologies used to determine the inhibitory activity of compounds on GlyT1.

Objective: To determine the IC50 value of LY2365109 for the inhibition of glycine uptake into cells expressing GlyT1.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing human GlyT1.

-

Cell culture medium (e.g., F-12K with 10% FBS, antibiotics).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

-

[³H]-Glycine.

-

LY2365109 stock solution.

-

Scintillation cocktail and counter.

Procedure:

-

Cell Culture: Culture CHO-hGlyT1 cells in appropriate medium until they reach 80-90% confluency.

-

Plating: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.

-

Compound Incubation: Add assay buffer containing various concentrations of LY2365109 to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known GlyT1 inhibitor). Incubate for a predetermined time (e.g., 20-30 minutes) at 37°C.

-

Uptake Initiation: Add [³H]-Glycine to each well to initiate the uptake reaction.

-

Uptake Termination: After a short incubation period (e.g., 10-15 minutes), rapidly aspirate the radioactive solution and wash the cells multiple times with ice-cold assay buffer to terminate the uptake.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of LY2365109 compared to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vivo Microdialysis for Extracellular Glycine Measurement

This protocol describes a general procedure for in vivo microdialysis in rats to measure extracellular glycine levels.[3][4]

Objective: To measure the effect of LY2365109 on extracellular glycine concentrations in a specific brain region (e.g., prefrontal cortex or striatum).

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes and guide cannulae.

-

Artificial cerebrospinal fluid (aCSF).

-

Syringe pump.

-

Fraction collector.

-

LY2365109 for injection.

-

HPLC system with fluorescence or electrochemical detection for glycine analysis.

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Following a midline scalp incision, drill a small hole in the skull above the target brain region. Implant a guide cannula stereotaxically and secure it with dental cement. Allow the animal to recover for several days.

-

Microdialysis Experiment: On the day of the experiment, place the rat in a microdialysis bowl and gently insert the microdialysis probe through the guide cannula.

-

Perfusion and Equilibration: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 1-2 hours.

-

Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes) for at least 1-2 hours to establish a stable baseline of extracellular glycine.

-

Drug Administration: Administer LY2365109 via the desired route (e.g., intraperitoneal or subcutaneous injection).

-

Post-Drug Sample Collection: Continue to collect dialysate samples at the same regular intervals for several hours after drug administration.

-

Sample Analysis: Analyze the glycine concentration in the dialysate samples using a suitable analytical method, such as HPLC with pre-column derivatization and fluorescence detection.

-

Data Analysis: Express the post-drug glycine concentrations as a percentage of the mean baseline concentration for each animal.

Discussion and Future Directions

The available preclinical data indicate that LY2365109 is a potent and selective inhibitor of GlyT1. By increasing extracellular glycine levels, it potentiates NMDA receptor function, a mechanism that holds therapeutic promise for disorders characterized by NMDA receptor hypofunction, such as schizophrenia.[3]

Further research is warranted to fully characterize the pharmacological profile of LY2365109. A comprehensive in vitro selectivity screen against a broad panel of CNS targets would provide a more complete understanding of its off-target activities. Detailed pharmacokinetic studies in multiple preclinical species are necessary to predict its human pharmacokinetic profile.

In vivo efficacy studies in validated animal models of schizophrenia (e.g., amphetamine-induced hyperlocomotion, prepulse inhibition deficits) and epilepsy (e.g., maximal electroshock, pentylenetetrazol-induced seizures) are crucial to establish a clear dose-response relationship and therapeutic window.

Conclusion

LY2365109 is a valuable research tool for investigating the role of GlyT1 in health and disease. Its high potency and selectivity for GlyT1 make it a suitable candidate for further preclinical and potentially clinical investigation as a novel therapeutic agent for CNS disorders. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate future research in this promising area of neuropharmacology.

References

- 1. LY 2365109 hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]

- 2. benchchem.com [benchchem.com]

- 3. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A microdialysis study of glycinamide, glycine and other amino acid neurotransmitters in rat frontal cortex and hippocampus after the administration of milacemide, a glycine pro-drug - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Glycine Transporter 1 (GlyT1) in Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Glycine (B1666218) Transporter 1 (GlyT1), a critical regulator of glycine concentrations in the central nervous system (CNS), has emerged as a key therapeutic target for a range of neurological and psychiatric disorders. By modulating glycine levels, GlyT1 directly influences both inhibitory glycinergic neurotransmission and excitatory glutamatergic signaling via the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides an in-depth analysis of the function of GlyT1, its implication in the pathophysiology of disorders such as schizophrenia and epilepsy, and the current landscape of drug development efforts targeting this transporter. Detailed experimental protocols for key assays, quantitative data from preclinical and clinical studies, and visualizations of relevant signaling pathways and experimental workflows are presented to support ongoing research and development in this promising area.

Introduction: The Dual Role of GlyT1 in Synaptic Transmission

Glycine is a unique neurotransmitter, acting as a primary inhibitory neurotransmitter in the brainstem and spinal cord, while also serving as an essential co-agonist for the activation of NMDA receptors throughout the brain.[1][2] The synaptic concentration of glycine is tightly controlled by two high-affinity glycine transporters: GlyT1 and GlyT2.[1] While GlyT2 is predominantly located on presynaptic terminals of glycinergic neurons, responsible for glycine reuptake to replenish synaptic vesicles, GlyT1 is primarily found on glial cells and to some extent on presynaptic and postsynaptic neuronal elements.[1][3]

The strategic localization of GlyT1 near glutamatergic synapses allows it to regulate the levels of glycine available to bind to the glycine modulatory site on the NMDA receptor.[4][5] By maintaining subsaturating levels of glycine at this site, GlyT1 plays a crucial role in modulating the gain of NMDA receptor-mediated synaptic transmission.[6] Inhibition of GlyT1 leads to an increase in extracellular glycine, thereby enhancing NMDA receptor function.[5][7] This mechanism forms the basis for the therapeutic hypothesis that GlyT1 inhibitors can ameliorate conditions associated with NMDA receptor hypofunction, such as the negative and cognitive symptoms of schizophrenia.[8][9] Conversely, dysregulation of GlyT1 and subsequent alterations in glycine homeostasis have been implicated in the pathophysiology of other neurological disorders, including epilepsy.[10][11]

GlyT1 in Neurological Disorders: Pathophysiology and Therapeutic Potential

Schizophrenia

The glutamate (B1630785) hypothesis of schizophrenia posits that a deficit in NMDA receptor function contributes significantly to the cognitive and negative symptoms of the disorder, which are poorly addressed by current antipsychotic medications.[8][12] By inhibiting GlyT1, the resulting elevation of synaptic glycine is expected to enhance NMDA receptor activity, offering a novel therapeutic strategy.[5][7] This has led to the development of numerous GlyT1 inhibitors, several of which have advanced to clinical trials.[13][14][15]

Epilepsy

In contrast to its role in schizophrenia, where enhanced NMDA receptor function is the goal, the involvement of GlyT1 in epilepsy is more complex. Studies have shown a robust overexpression of GlyT1 in the hippocampal formation in both rodent models of temporal lobe epilepsy (TLE) and in human TLE patients.[1][3][11] This overexpression is thought to lead to a disruption of glycine homeostasis.[10] Pharmacological inhibition or genetic deletion of GlyT1 has been shown to increase seizure thresholds and suppress chronic seizures in animal models, suggesting that GlyT1 inhibitors could represent a new class of anti-seizure medications.[10][13]

Other Neurological Disorders

Preclinical evidence suggests that GlyT1 inhibition may also have therapeutic potential in other CNS disorders, including Alzheimer's disease, major depressive disorder, and anxiety disorders, primarily through the mechanism of enhancing NMDA receptor-dependent synaptic plasticity and cognitive function.[16][17] However, clinical trial results in Alzheimer's disease have so far not shown significant cognitive improvement.[14][18]

Quantitative Data on GlyT1 in Neurological Disorders

The following tables summarize key quantitative findings from preclinical and clinical studies on the role of GlyT1 in neurological disorders.

| Parameter | Neurological Disorder | Finding | Species | Reference |

| GlyT1 mRNA Expression | Temporal Lobe Epilepsy | 2.17 ± 0.32-fold increase in resected hippocampi compared to controls. | Human | [3] |

| GlyT1 Expression (Heterozygous Knockout) | N/A (Preclinical Model) | ~50% reduction in GlyT1 transcripts. | Mouse | [19] |

| Glycine Uptake (Heterozygous Knockout) | N/A (Preclinical Model) | >50% loss of Na+-dependent glycine uptake activity in forebrain homogenates. | Mouse | [19] |

| Compound | Disorder | Phase | Key Efficacy Finding | Key Safety Finding | Reference |

| Bitopertin (RG1678) | Schizophrenia | III | Disappointing outcomes in multi-centre trials, did not consistently meet primary endpoints for negative symptoms. | Generally well-tolerated. | [8][13] |

| Iclepertin (B6604116) (BI 425809) | Schizophrenia (Cognitive Impairment) | II | Improved cognition at 10 mg and 25 mg doses. | Safe and well-tolerated in patients with schizophrenia. | [14] |

| Iclepertin (BI 425809) | Alzheimer's Disease Dementia | II | No clinically meaningful changes from baseline in cognitive assessment scores. | Generally well-tolerated, with adverse event rates similar to placebo. | [18] |

| PF-03463275 | Schizophrenia (Cognitive Impairment) | II | Did not produce greater improvement in cognitive impairment compared to cognitive training alone. | Feasible, safe, and well-tolerated at the prescribed doses. |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and advancement of research on GlyT1. The following sections provide generalized protocols for common assays used to study GlyT1 function and inhibition.

Radioligand Binding Assay for GlyT1

This assay is used to determine the binding affinity of a test compound for GlyT1.

Objective: To measure the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of a compound for GlyT1.

Materials:

-

Cell membranes prepared from cells stably expressing human GlyT1 (e.g., CHO-K1/hGlyT1a).

-

Radioligand (e.g., [³H]-(N-[3-(4'-fluorophenyl)-3-(4'phenylphenoxy)propyl])sarcosine).

-

Test compounds at various concentrations.

-

Non-specific binding control (a high concentration of a known GlyT1 ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

96-well plates.

-

Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).

-

FilterMate™ harvester or similar filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells expressing GlyT1 in a cold lysis buffer and pellet the membranes by centrifugation. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.[20]

-

Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of a known GlyT1 ligand.[20]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[20]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[20][21]

-

Counting: Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[20]

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

[³H]Glycine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the transport of glycine by GlyT1.

Objective: To determine the potency of a compound in inhibiting GlyT1-mediated glycine uptake.

Materials:

-

Cells stably expressing human GlyT1 (e.g., CHO-K1/hGlyT1a) cultured in 96-well plates.

-

[³H]Glycine.

-

Test compounds at various concentrations.

-

Uptake buffer (a balanced salt solution, e.g., HBSS).

-

Lysis buffer.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Cell Plating: Plate cells expressing GlyT1 in a 96-well plate and allow them to adhere overnight.[22]

-

Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound or vehicle control for a defined period.[2]

-

Initiate Uptake: Initiate glycine uptake by adding a solution containing a fixed concentration of [³H]Glycine to each well.[2]

-

Terminate Uptake: After a short incubation period (e.g., 10-20 minutes), terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Cell Lysis: Lyse the cells with lysis buffer to release the intracellular [³H]Glycine.[2]

-

Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.[2]

-

Data Analysis: Determine the percent inhibition of glycine uptake for each concentration of the test compound compared to the vehicle control. Plot the percent inhibition against the compound concentration to determine the IC50 value.

High-Throughput Screening (HTS) Assays for GlyT1 Inhibitors

For screening large compound libraries, radiolabeled assays are often replaced by more amenable HTS formats.

-

Fluorescence-Based Assays: These assays utilize membrane potential-sensitive dyes. Since GlyT1 is an electrogenic transporter (co-transporting Na⁺ and Cl⁻ with glycine), its activity creates a change in membrane potential that can be detected by these dyes. This method is homogeneous and suitable for HTS.[4]

-

Mass Spectrometry (MS) Binding Assays: These are non-radioactive binding assays where the displacement of a non-labeled reporter ligand from GlyT1 by a test compound is measured by mass spectrometry. This approach is highly reliable and effective for screening large compound libraries.[23][24]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to GlyT1 function and its investigation.

Caption: GlyT1 and NMDA Receptor Signaling Pathway.

Caption: High-Throughput Screening Workflow for GlyT1 Inhibitors.

Conclusion and Future Directions

GlyT1 remains a compelling and highly validated target for the development of novel therapeutics for neurological and psychiatric disorders. The contrasting roles of GlyT1 in schizophrenia and epilepsy highlight the complexity of glycinergic modulation of neural circuits and underscore the need for a nuanced understanding of its function in different disease states. While the initial promise of GlyT1 inhibitors for the negative symptoms of schizophrenia has not been fully realized in late-stage clinical trials, the procognitive effects observed in earlier studies and in preclinical models continue to drive interest in this area. Furthermore, the robust anti-seizure effects of GlyT1 inhibition in preclinical epilepsy models open up a new and exciting avenue for therapeutic development.

Future research should focus on elucidating the specific contributions of neuronal versus glial GlyT1 in different brain regions and disease contexts. The development of subtype-selective GlyT1 inhibitors or modulators with different mechanisms of action may offer improved therapeutic windows. Continued innovation in high-throughput screening technologies and a deeper understanding of the structural biology of GlyT1 will be instrumental in the discovery and design of the next generation of GlyT1-targeting drugs. This in-depth technical guide serves as a valuable resource for researchers dedicated to advancing our understanding of GlyT1 and translating this knowledge into effective treatments for patients with debilitating neurological disorders.

References

- 1. ilae.org [ilae.org]

- 2. benchchem.com [benchchem.com]

- 3. Glycine Transporter 1 is a Target for the Treatment of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a novel high-throughput assay for the investigation of GlyT-1b neurotransmitter transporter function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]

- 8. Pre-synaptic glycine GlyT1 transporter--NMDA receptor interaction: relevance to NMDA autoreceptor activation in the presence of Mg2+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cellbiolabs.com [cellbiolabs.com]

- 10. researchgate.net [researchgate.net]

- 11. sketchviz.com [sketchviz.com]

- 12. youtube.com [youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Scientists Elucidate Role of GlyT1 in Anti-schizophrenia Drugs----Chinese Academy of Sciences [english.cas.cn]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Efficacy and safety of the novel GlyT1 inhibitor BI 425809 in Alzheimer’s dementia: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Gene knockout of glycine transporter 1: Characterization of the behavioral phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. benchchem.com [benchchem.com]

- 23. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Glycine Transporter 1 (GlyT1) Inhibitor LY2365109 Hydrochloride: A Technical Guide for Schizophrenia Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of LY2365109 hydrochloride, a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1), for its application in schizophrenia research. Grounded in the glutamate (B1630785) hypofunction hypothesis of schizophrenia, the modulation of N-methyl-D-aspartate receptor (NMDAR) activity through the elevation of synaptic glycine levels presents a compelling therapeutic strategy. This document details the mechanism of action of LY2365109, summarizes key quantitative data, outlines detailed experimental protocols for its preclinical evaluation, and provides visualizations of relevant pathways and workflows to support researchers in this field.

Introduction: The Glutamate Hypothesis and the Role of GlyT1